molecular formula C11H7NS B14329477 Thiazole, 4-(phenylethynyl)- CAS No. 111600-88-5

Thiazole, 4-(phenylethynyl)-

Cat. No.: B14329477
CAS No.: 111600-88-5
M. Wt: 185.25 g/mol
InChI Key: RESHTYCQJVKIMQ-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Heterocycles as Pivotal Scaffolds in Contemporary Organic and Materials Chemistry

Thiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen atoms, are fundamental building blocks in the realms of organic and materials chemistry. kuey.netanalis.com.my Their unique electronic and structural characteristics make them versatile scaffolds for the development of a wide array of functional molecules. kuey.nettandfonline.com The thiazole ring is planar and aromatic, a result of significant π-electron delocalization, which contributes to its chemical stability and distinct reactivity. kuey.netanalis.com.my

In the field of medicinal chemistry, the thiazole nucleus is a common feature in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. kuey.nettandfonline.com A notable example is the presence of the thiazole ring in Vitamin B1 (thiamine). tandfonline.comresearchgate.net

The applications of thiazole derivatives extend into materials science, where their electronic and photophysical properties are harnessed for the creation of advanced materials. kuey.netmdpi.com Thiazole-based polymers and small molecules are utilized in organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.netnih.gov These materials often exhibit excellent charge transport capabilities, high stability, and tunable energy levels, making them promising candidates for next-generation electronics. kuey.net Fused thiazole systems, like thiazolo[5,4-d]thiazole (B1587360), are particularly noted for their rigidity, high planarity, and electron-deficient nature, which facilitates strong intermolecular π–π stacking and enhances performance in electronic applications. nih.govrsc.org

The reactivity of the thiazole ring can be readily modulated by introducing various substituents at the C-2, C-4, and C-5 positions, allowing for fine-tuning of its chemical and physical properties. analis.com.my This synthetic accessibility, combined with its inherent characteristics, solidifies the role of the thiazole heterocycle as a pivotal scaffold in modern chemical research. kuey.nettandfonline.com

Significance of the Phenylethynyl Moiety in π-Conjugated Systems and its Strategic Incorporation into Thiazole Derivatives

The phenylethynyl group, consisting of a phenyl ring connected to an ethynyl (B1212043) (−C≡C−) linker, is a crucial component in the design of π-conjugated systems. researchgate.net This linear, rigid moiety extends the π-electron delocalization of an aromatic system, which significantly influences the molecule's electronic and photophysical properties. researchgate.netacs.org The introduction of the phenylethynyl group can lead to bathochromic (red) shifts in absorption and emission spectra, indicating a smaller HOMO-LUMO gap and extended conjugation. researchgate.net Its linear geometry also plays a role in controlling the supramolecular organization of molecules in the solid state, often promoting desirable packing motifs for charge transport. acs.org

The strategic incorporation of the phenylethynyl moiety into thiazole derivatives creates a powerful synergy. The thiazole ring acts as a versatile and often electron-rich or electron-deficient core, while the phenylethynyl group serves to expand the π-system and modulate its optoelectronic characteristics. nih.gov This combination allows for the rational design of molecules with tailored properties for specific applications. nih.govnih.gov

The synthesis of 4-(phenylethynyl)thiazole and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. vulcanchem.comwikipedia.orgnumberanalytics.com This robust and versatile method allows for the efficient formation of a carbon-carbon bond between a halogenated thiazole (typically at the 4-position) and a terminal alkyne like phenylacetylene (B144264). nih.govmdpi.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgrsc.org Variations of this method, including copper-free conditions, have also been developed. nih.gov

The resulting 4-(phenylethynyl)thiazole architecture combines the rigidity and π-electron density of the thiazole ring with the extended conjugation and linear structure of the phenylethynyl group. vulcanchem.com This structural motif has been explored for its potential in creating fluorescent materials and as a building block for more complex functional molecules. nih.govnih.gov

Research Trajectories and Academic Objectives for Investigating 4-(Phenylethynyl)thiazole Architectures

Research into 4-(phenylethynyl)thiazole architectures is driven by the goal of developing novel functional materials with precisely controlled properties. The key academic objectives focus on understanding the structure-property relationships that govern the performance of these molecules in various applications.

Key Research Trajectories:

Photophysical Property Investigation: A major focus is the detailed characterization of the photophysical properties of these compounds, including their UV-Vis absorption, fluorescence emission, quantum yields, and fluorescence lifetimes. nih.gov Researchers aim to create materials with strong emission, large Stokes shifts, and tunable fluorescence colors for applications in OLEDs, fluorescent probes, and sensors. nih.govrsc.org

Materials for Organic Electronics: The development of 4-(phenylethynyl)thiazole-based materials for organic electronics is a significant research direction. nih.govrsc.org This involves designing molecules that exhibit favorable molecular packing in the solid state to facilitate efficient charge transport. The planarity and rigidity of the thiazole core combined with the linear phenylethynyl unit are advantageous for creating ordered assemblies. rsc.org

Development of Luminescent Sensors: The sensitivity of the fluorescence properties of π-conjugated systems to their environment makes 4-(phenylethynyl)thiazole derivatives promising candidates for chemical sensors. mdpi.com Research in this area aims to design molecules whose fluorescence is selectively quenched or enhanced in the presence of specific analytes.

Theoretical Modeling: Computational studies, such as Density Functional Theory (DFT) calculations, are employed to complement experimental findings. researchgate.netnih.gov These theoretical models help in understanding the electronic structure, molecular orbitals (HOMO/LUMO), and predicting the photophysical properties of new designs before their synthesis.

Research Findings on Substituted Phenylethynyl Thiazoles

The following table summarizes key experimental data for a series of donor-acceptor aryl alkynyl substituted thiazole derivatives, highlighting the influence of different substituents on their photophysical properties.

CompoundSubstituent (R)Absorption Max (λabs) [nm]Emission Max (λem) [nm]Fluorescence Quantum Yield (ΦF)Stokes Shift [cm-1]
Derivative 1-H4034740.394392
Derivative 2-OCH34105380.356351
Derivative 3-N(CH3)24255300.385287

Data adapted from studies on aryl alkynyl substituted thiazole derivatives, demonstrating the impact of donor group strength on spectral properties. nih.gov

Common Synthetic Methods for C-C Bond Formation

The Sonogashira coupling is a fundamental reaction for synthesizing phenylethynyl-substituted heterocycles. wikipedia.orgnumberanalytics.com

ReactionCatalyst SystemKey FeaturesTypical Substrates
Sonogashira CouplingPalladium complex (e.g., Pd(PPh3)4) and Copper(I) salt (e.g., CuI)Mild reaction conditions, high functional group tolerance, direct formation of C(sp2)-C(sp) bond. wikipedia.orgnumberanalytics.comAryl/vinyl halides and terminal alkynes. wikipedia.org
Copper-Free SonogashiraPalladium complexAvoids the use of a copper co-catalyst, can be advantageous for certain substrates. nih.govAryl/vinyl halides and terminal alkynes. nih.gov

Overview of prevalent cross-coupling reactions for the synthesis of 4-(phenylethynyl)thiazole systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111600-88-5

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

4-(2-phenylethynyl)-1,3-thiazole

InChI

InChI=1S/C11H7NS/c1-2-4-10(5-3-1)6-7-11-8-13-9-12-11/h1-5,8-9H

InChI Key

RESHTYCQJVKIMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CSC=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Phenylethynyl Thiazole and Its Derivatives

Strategies for the Formation of the Core Thiazole (B1198619) Ring Precursors

The creation of a suitably functionalized thiazole ring is the foundational step for the synthesis of 4-(phenylethynyl)thiazole. This typically involves preparing a 4-halothiazole or a related derivative that can undergo subsequent cross-coupling reactions.

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for forming the thiazole nucleus. researchgate.net This reaction traditionally involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. researchgate.net Modern modifications have been developed to improve yields, simplify procedures, and accommodate a wider range of functional groups, including those necessary for synthesizing precursors to 4-(phenylethynyl)thiazole.

Modified Hantzsch methods often focus on creating optically pure thiazoles or employing novel catalysts and reaction conditions. For instance, a two- or three-step procedure can yield valine- and threonine-derived thiazoles with high optical purity. researchgate.net This involves the cyclocondensation of a thioamide under basic conditions, followed by dehydration of the intermediate hydroxythiazoline. researchgate.net Another advancement is the use of microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating. nih.gov Additionally, one-pot, three-component condensation reactions using reusable solid acid catalysts like silica-supported tungstosilicic acid have been developed as an efficient and environmentally benign approach to Hantzsch-type synthesis. mdpi.com

Table 1: Comparison of Hantzsch Thiazole Synthesis Modifications

Method Key Feature Reactants Example Conditions Advantage
Microwave-Assisted nih.gov Rapid Heating 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea Methanol, 90°C, 30 min Reduced reaction time, improved yields.
Optically Pure Synthesis researchgate.net Stereoselective Thioamide, α-haloketone Basic cyclocondensation, then dehydration (TFAA, pyridine) Maintains stereochemistry of chiral precursors.

| Solid Acid Catalyst mdpi.com | Green Chemistry | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde (B42025) | Silica Supported Tungstosilisic Acid (SiW.SiO2), ultrasonic irradiation | Reusable catalyst, environmentally friendly. |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. These strategies are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity. nih.govijcce.ac.ir For thiazole synthesis, MCRs provide a direct route to polysubstituted rings from simple, readily available starting materials.

One notable example is a four-component, metal-free reaction that assembles ketones, aldehydes, an ammonium (B1175870) salt (as the nitrogen source), and elemental sulfur (as the sulfur source) to produce highly substituted thiazoles. rsc.org This self-assembly process tolerates a wide range of functional groups and offers a green approach to complex thiazole derivatives. rsc.org Another MCR involves the one-pot condensation of an α-bromoacetyl compound, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde, using orthophosphoric acid as a catalyst under mild conditions. ijcce.ac.ir Such domino protocols, which may utilize microwave irradiation or liquid-assisted grinding, offer efficient and often catalyst-free pathways to diverse thiazole structures. nih.gov

Recent advancements in synthetic chemistry have led to the development of electrochemical methods for thiazole ring formation. These protocols are particularly attractive due to their mild, environmentally friendly conditions, often avoiding the need for harsh reagents or metal catalysts. nih.govorganic-chemistry.org

A prominent example is the electrochemical oxidative cyclization of enaminones with thioamides. nih.govorganic-chemistry.org This method proceeds under metal- and oxidant-free conditions, using a graphite (B72142) anode and a platinum cathode with constant current electrolysis. organic-chemistry.org The reaction is believed to proceed via a radical pathway, initiated by the oxidation of the thioamide. researchgate.net This green and sustainable approach provides an efficient route to polysubstituted thiazoles and demonstrates broad substrate scope. organic-chemistry.orgresearchgate.net

Table 2: Electrochemical Synthesis of Thiazoles organic-chemistry.org

Anode Cathode Electrolyte/Solvent Conditions Key Feature

Direct Introduction of the Phenylethynyl Moiety at the C4 Position of the Thiazole Ring

Once a thiazole ring with a suitable leaving group (e.g., a halogen) at the C4 position is synthesized, the phenylethynyl group can be installed directly. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

The Sonogashira coupling is a preeminent method for forming C(sp)-C(sp²) bonds, making it ideal for coupling terminal alkynes like phenylacetylene (B144264) with aryl or heteroaryl halides. mdpi.comacs.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.comvulcanchem.com The synthesis of 4-(phenylethynyl)thiazole is commonly achieved by reacting a 4-halothiazole with phenylacetylene under Sonogashira conditions. vulcanchem.com

Numerous modifications have been developed to improve the Sonogashira reaction's efficiency and substrate scope. These include the development of highly active, air-stable palladium precatalysts that can facilitate the reaction at room temperature, even for challenging nitrogen- and sulfur-containing heterocycles. acs.org Copper-free Sonogashira protocols have also been established to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.govnih.gov These reactions can be performed in various solvents, including environmentally benign options like water, using specific catalysts and ligands. nih.govsigmaaldrich.com

Table 3: Selected Conditions for Sonogashira Coupling to Form Aryl-Alkynyl Bonds

Catalyst System Base Solvent Temperature Reference
Pd(PPh₃)₄ / CuI Triethylamine Amine solvent Not specified vulcanchem.com
Pd/C Not specified Water 70°C nih.gov
PdCl₂(PPh₃)₂ / CuI / L-Proline K₂CO₃ Not specified 45-50°C researchgate.netresearchgate.net
[DTBNpP]Pd(crotyl)Cl (Copper-free) Not specified Not specified Room Temp - 60°C acs.org
Pd(OAc)₂ (Copper-free, Ligand-free) Dabco Not specified Not specified nih.gov

Zeolites, which are microporous aluminosilicate (B74896) minerals, can serve as highly effective heterogeneous catalysts in organic synthesis. Their well-defined pore structures and acidic sites can promote specific reactions with high selectivity. researchgate.netresearchgate.net

In the context of synthesizing precursors for 4-(phenylethynyl)thiazole, Zeolite H-beta has been successfully used to catalyze the reaction between α-chloro acetyl chloride and 1,2-bis(trimethylsilyl)acetylene. researchgate.netresearchgate.net This reaction forms the key intermediate 1-chloro-4-(trimethylsilyl)but-3-yn-2-one. This α-haloketone, which already contains the alkyne precursor moiety, is then cyclized with thioacetamide (B46855) in a subsequent step to afford 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole. researchgate.netresearchgate.net While this is not a direct substitution on a pre-formed thiazole, it represents a zeolite-catalyzed strategy to construct a thiazole ring with the desired C4-alkynyl functionality already incorporated. This method highlights the use of zeolites to facilitate the formation of crucial building blocks for complex thiazole derivatives. researchgate.netresearchgate.net

Post-Synthetic Functionalization and Derivatization Strategies

The core structure of 4-(phenylethynyl)thiazole serves as a versatile scaffold that can be extensively modified through post-synthetic functionalization. These strategies are crucial for fine-tuning the molecule's electronic, photophysical, and biological properties, enabling its application in diverse fields such as materials science and medicinal chemistry. Key derivatization approaches include the selective introduction of halogens, the attachment of various electron-donating and electron-accepting groups, and the construction of extended π-conjugated systems like oligomers and polymers.

The controlled, regioselective halogenation of the thiazole ring is a powerful tool for creating functional intermediates. Research has demonstrated that halo-1,3-thiazole derivatives can be prepared with high efficiency and selectivity from 2-amino-1,3-thiazole precursors using simple copper-based reagents. nih.gov The position of halogenation can be precisely directed by adjusting the reaction conditions and the copper reagent used. nih.gov

Using 4-(phenylethynyl)thiazol-2-amine as a model compound, studies have shown that halogenation at position 5 of the 2-amino-1,3-thiazole ring can be achieved at room temperature by reacting it with copper(II) halides (CuX₂, where X = Cl or Br) in acetonitrile. nih.gov For the synthesis of dihalo-derivatives, a combination of n-butyl nitrite (B80452) and CuX₂ at elevated temperatures (above 65 °C) leads to high yields of the 2,5-dihalo product. nih.gov Furthermore, selective halogenation at the C2 position can be accomplished by employing an alumina-supported copper(I) material or copper(I) halides (CuX, where X = Cl, Br, or I). nih.gov

These methodologies provide a predictable and efficient route to various halogenated 4-(phenylethynyl)thiazole derivatives, which are valuable precursors for further cross-coupling reactions and the synthesis of more complex molecules.

Table 1: Regioselective Halogenation of 4-(Phenylethynyl)thiazol-2-amine This table is generated based on data from reactions of copper halides with 4-(phenylethynyl)thiazol-2-amine. nih.gov

Product Target Position(s) Reagents Temperature Yield
5-Bromo-4-(phenylethynyl)thiazol-2-amine C5 CuBr₂ in acetonitrile Room Temp. High
5-Chloro-4-(phenylethynyl)thiazol-2-amine C5 CuCl₂ in acetonitrile Room Temp. High
2,5-Dibromo-4-(phenylethynyl)thiazole C2 & C5 CuBr₂ and n-butyl nitrite > 65 °C High
2-Halo-4-(phenylethynyl)thiazole C2 CuX (X=Cl, Br, I) on alumina - Selective

The electronic characteristics of the 4-(phenylethynyl)thiazole framework can be systematically tuned by introducing substituents with varying electronic effects. The attachment of electron-donating groups (EDGs) or electron-accepting groups (EWGs) to the thiazole or phenyl rings significantly influences the molecule's frontier molecular orbitals (HOMO/LUMO), which in turn alters its photophysical and biological properties. researchgate.netsciencescholar.us

The introduction of different substituents onto the primary thiazole molecular framework has yielded promising results in the context of creating biologically active agents. mdpi.com For instance, the incorporation of strong electron-withdrawing nitro groups at the para-position of a phenyl substituent on a thiazole ring has been shown to enhance antimicrobial activity. mdpi.com Conversely, studies on other thiazole derivatives have indicated that electron-withdrawing groups like fluorine or electron-donating groups such as methoxy (B1213986) (OCH₃) and methyl (CH₃) can have varied effects, either reducing or modifying anticancer activity depending on their position. sciencescholar.us

In the realm of materials science, functionalization with EDGs is a key strategy for developing novel fluorophores. researchgate.net A series of donor-aryl-alkynyl substituted thiazole derivatives bearing different electron-donating groups at the 5-position of the thiazole core have been synthesized to evaluate the influence of donor strength on photophysical properties like UV/Vis absorption and fluorescence emission. researchgate.net The modification of the thiazole core through the introduction of substituents containing C=C, C=N, and N=N bonds is also a recognized strategy to create flexible conjugated systems with tunable fluorescence. chim.it These modifications allow for the rational design of molecules with specific optical and electronic profiles for applications in sensors and organic electronics. chim.it

The 4-(phenylethynyl)thiazole unit is an excellent building block for the construction of π-conjugated oligomers and polymers due to the rigid, linear geometry of the ethynylene linker, which facilitates extended electronic delocalization. uclm.es These materials, often classified as poly(aryl-ethynylene)s (PAEs), are investigated for their promising semiconducting and optoelectronic properties. uclm.esresearchgate.net

Theoretical studies on polymers consisting of phenylethynyl units and heterocyclic rings like thiazole or thiadiazole have shown that their electronic structure and properties can be precisely controlled. researchgate.net The nature of side chains appended to the polymer backbone significantly impacts the optoelectronic characteristics. researchgate.netresearchgate.net For example, alkoxy side chains have been found to cause more significant changes in electronic properties than alkyl side chains, often leading to smaller optical band gaps. researchgate.net Such polymers are considered candidates for n-type semiconductors due to their predicted low intramolecular reorganization energies. researchgate.net

The synthesis of these conjugated systems can be achieved through various polymerization techniques, such as Stille coupling or Negishi-coupling polycondensation. researchgate.netacs.org For example, polymers containing thiazolo[5,4-d]thiazole (B1587360) rings have been prepared and studied. acs.org The resulting materials exhibit interesting electronic properties related to the axial symmetry of the ethynylene groups, which helps maintain conjugation across the molecular backbone. uclm.es The development of polymers incorporating the 4-(phenylethynyl)thiazole motif contributes to the creation of advanced materials for applications in organic electronics, including organic photovoltaics and field-effect transistors. researchgate.net

Table 2: Theoretical Electronic Properties of Substituted Poly(phenylethynyl-thiadiazole) Systems This table is generated based on theoretical data for related conjugated polymer systems, illustrating the effect of substituents. researchgate.net

Polymer System Substituent Type Predicted Effect on Band Gap Predicted LUMO Energy Potential Application
Poly(phenylethynyl-thiadiazole) Alkyl Side Chain Moderate Higher n-type semiconductor
Poly(phenylethynyl-thiadiazole) Alkoxy Side Chain Significant Decrease Lower n-type semiconductor
Poly(phenylethynyl-thiadiazole) Fluorination - Lower (facilitates injection) n-type semiconductor

Fundamental Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Thiazole (B1198619) Nucleus in 4-(Phenylethynyl)thiazole

The thiazole ring is an electron-rich aromatic system, yet it possesses specific sites that are susceptible to various chemical transformations. Its reactivity is influenced by the electron-donating character of the sulfur atom and the electron-withdrawing nature of the nitrogen atom.

Proton Abstraction and Ylide Formation at the C2 Position

The C2 position of the thiazole ring is known for its relative acidity, making it susceptible to deprotonation. pharmaguideline.com Protons at the C2 position can be removed by strong bases, such as organolithium compounds, to form a C2-lithiated species. pharmaguideline.com This carbanion is nucleophilic and can react with a range of electrophiles, including aldehydes, ketones, and alkyl halides. pharmaguideline.com This reactivity provides a powerful method for introducing substituents at the C2 position, thereby functionalizing the thiazole core. The formation of this nucleophilic species at C2 is a key step in the synthesis of various thiazole derivatives.

Cycloaddition Reaction Pathways (e.g., Diels-Alder, formal [2+2] cycloadditions)

The thiazole ring can participate in cycloaddition reactions, although its aromaticity can make such reactions challenging. However, derivatives of thiazole have been shown to undergo these transformations. For instance, 4-alkenylthiazoles can act as all-carbon dienes in Diels-Alder reactions, where the formal C=C double bond of the thiazole ring and the side-chain double bond participate in the [4+2] cycloaddition with dienophiles. nih.gov This suggests a potential, though likely less favorable, pathway for 4-(phenylethynyl)thiazole to react, possibly involving the C4-C5 bond. Formal [4+2] cycloaddition reactions have also been developed to construct diverse thiazole-fused dihydropyrans. nih.gov The reactivity in these pathways often depends on the nature of the dienophile and the specific substitution pattern on the thiazole ring. nih.govrsc.org

Table 1: Potential Cycloaddition Reactions Involving the Thiazole Moiety

Reaction TypeParticipating Atoms of ThiazolePotential OutcomeReference
Diels-Alder [4+2]C4-C5 and exocyclic π-systemFused six-membered rings nih.gov
Formal [4+2] CycloadditionThiazole ring atomsThiazole-fused heterocycles nih.gov
[4+1] CycloadditionThiazole-based diphosphininePhosphide adducts rsc.org

Selective Oxidation Studies (e.g., N-oxidation, S-oxidation)

The oxidation of the thiazole ring can occur at either the nitrogen or sulfur heteroatom. However, the lone pair of electrons on the sulfur atom is integral to the ring's aromatic sextet, which can make S-oxidation more difficult compared to non-aromatic sulfides. researchgate.net Oxidation of thiazoline (B8809763) precursors is a common method for synthesizing the aromatic thiazole ring, often using molecular oxygen or other mild oxidants. researchgate.netnih.gov The direct oxidation of an already aromatic thiazole, such as 4-(phenylethynyl)thiazole, is less common. Treatment of substituted thiazolines with various oxidants can lead to a mixture of products, including the corresponding thiazole, but also ring-opened products like sulfonic acids. rsc.org The specific outcome of an oxidation reaction is highly dependent on the oxidant used and the substitution pattern on the thiazole ring. rsc.org While N-oxidation is conceivable, forming a thiazole N-oxide, the reactivity of 4-(phenylethynyl)thiazole towards specific oxidizing agents for selective N- or S-oxidation requires further investigation.

Reactivity of the Phenylethynyl Moiety in Conjugation with the Thiazole Ring

The phenylethynyl group is not merely a passive substituent; its extended π-system is electronically conjugated with the thiazole ring, significantly influencing the molecule's properties and providing a site for further chemical transformations.

Influence of the Ethynyl (B1212043) Group on Intramolecular Charge Transfer

The combination of the electron-rich thiazole ring and the π-system of the phenylethynyl group creates a donor-π-acceptor (D-π-A) type structure conducive to intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be transferred from the thiazole moiety (donor) through the ethynyl bridge to the phenyl group (acceptor), or vice versa, depending on other substituents. This ICT process is fundamental to the photophysical properties of such molecules, including their fluorescence characteristics. mdpi.comdntb.gov.ua The efficiency and nature of the ICT are sensitive to the electronic properties of the donor and acceptor groups, the length of the conjugated bridge, and the polarity of the solvent. nih.govrsc.org In similar systems, extending the π-conjugation has been shown to cause significant bathochromic (red) shifts in absorption and fluorescence spectra, indicating a more efficient ICT process and a larger dipole moment in the excited state. rsc.org The emission properties of such molecules can be governed by conformational changes, such as rotation around single bonds in the excited state, leading to either planar or twisted intramolecular charge transfer (PICT or TICT) states. nih.govnih.gov

Table 2: Factors Influencing Intramolecular Charge Transfer (ICT)

FactorEffect on ICTPhotophysical ConsequenceReference
Extended π-ConjugationEnhances ICT efficiencyBathochromic shifts in absorption/fluorescence rsc.org
Solvent PolarityStabilizes the charge-separated excited stateRed-shifted fluorescence emission nih.gov
Substituent ElectronicsModulates donor/acceptor strengthTunes absorption and emission wavelengths mdpi.com
Molecular GeometryCan lead to twisted (TICT) or planar (PICT) statesAffects fluorescence quantum yield nih.gov

Participation in Further Coupling or Addition Reactions

The carbon-carbon triple bond of the phenylethynyl group is a versatile functional group that can participate in a variety of subsequent reactions. It is a prime substrate for cycloaddition reactions. For example, internal alkynes can undergo copper-catalyzed [3+2] azide-alkyne cycloadditions (CuAAC) to form fully substituted 1,2,3-triazoles. d-nb.infonih.gov This type of "click chemistry" is highly efficient and demonstrates the potential for using 4-(phenylethynyl)thiazole as a building block for more complex molecular architectures. Beyond cycloadditions, the alkyne can undergo various addition reactions, such as hydrogenation to form the corresponding alkene or alkane, or halogenation to yield dihaloalkenes. The phenylethynyl moiety can also be involved in various metal-catalyzed cross-coupling reactions, further highlighting its utility in synthetic organic chemistry. beilstein-journals.org

Theoretical Elucidation of Reaction Mechanisms

While specific theoretical studies exclusively focused on the reaction mechanisms of "Thiazole, 4-(phenylethynyl)-" are not extensively documented in publicly available literature, the fundamental chemical reactivity of this compound can be understood through computational investigations of analogous thiazole and phenylethynyl systems. Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating reaction pathways, transition states, and the electronic factors that govern reactivity. nih.govrsc.org Such studies provide critical insights that complement experimental findings.

Theoretical investigations into the reactivity of substituted thiazoles often focus on their participation in cycloaddition reactions, where the thiazole ring can act as a diene. nih.gov For instance, computational studies on 4-alkenyl-2-aminothiazoles have demonstrated the pivotal role of the 1,3-thiazole ring in enhancing the dienic activity. nih.gov Conceptual DFT calculations have been employed to analyze the nucleophilicity of different positions on the thiazole ring, revealing that the C5 atom is typically the most nucleophilic center, which dictates the regioselectivity of cycloaddition reactions. nih.gov

In a hypothetical cycloaddition reaction involving Thiazole, 4-(phenylethynyl)-, DFT calculations could be used to model the potential energy surfaces of different reaction pathways. This would involve locating the geometries of reactants, transition states, intermediates, and products. The calculated activation energies for these pathways would indicate the most favorable reaction mechanism. nih.gov

Table 1: Representative Data from a DFT Study on a Thiazole Derivative Cycloaddition

This interactive table showcases typical parameters calculated in a DFT study to elucidate a reaction mechanism. The values are hypothetical for Thiazole, 4-(phenylethynyl)- but are based on findings for similar compounds.

Reaction PathwayTransition State (TS) GeometryActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
[4+2] Cycloaddition Asynchronous, C5-Cβ bond forming first25.3-15.8
[3+2] Cycloaddition Concerted but asynchronous28.1-12.4
Michael Addition Stepwise, zwitterionic intermediate22.5-18.2

Note: The data in this table is illustrative and intended to represent the types of results obtained from DFT calculations.

Furthermore, the electronic properties of Thiazole, 4-(phenylethynyl)- can be analyzed to predict its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. rsc.orgraco.cat A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate the most likely sites for electrophilic or nucleophilic attack. For example, in many heterocyclic systems, the HOMO is localized on the thiazole ring, while the LUMO may be distributed across the phenylethynyl substituent, influencing the molecule's behavior in different types of reactions. rsc.org

Table 2: Calculated Electronic Properties of Substituted Thiazoles

This interactive table presents typical electronic properties calculated via DFT that are used to understand the reactivity of thiazole derivatives.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
4-Methylthiazole (B1212942) -6.85-0.985.871.89
2,4-Diphenylthiazole (B167676) -6.23-1.544.691.52
Hypothetical 4-(Phenylethynyl)thiazole -6.45-1.824.632.15

Note: The data for 4-methylthiazole and 2,4-diphenylthiazole are representative values from computational studies. The data for the hypothetical compound is an educated estimation based on structural similarities.

In the context of reactions involving the phenylethynyl group, such as copper-catalyzed azide-alkyne cycloadditions, theoretical studies can help to elucidate the catalytic cycle. beilstein-journals.org This would involve modeling the interaction of the thiazole derivative with the copper catalyst and the other reactant, and calculating the energies of all intermediates and transition states in the proposed mechanism. Such studies can confirm the regioselectivity of the reaction and explain the role of the catalyst. beilstein-journals.org

While the direct theoretical elucidation of reaction mechanisms for Thiazole, 4-(phenylethynyl)- remains a subject for future research, the established computational methodologies applied to similar structures provide a robust framework for predicting and understanding its chemical behavior.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For Thiazole (B1198619), 4-(phenylethynyl)-, ¹H and ¹³C NMR spectra are predicted to reveal distinct signals characteristic of its unique electronic and structural arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the thiazole ring protons and the protons of the terminal phenyl group. The H-5 proton of the thiazole ring is anticipated to appear as a singlet in the aromatic region, likely deshielded due to the anisotropic effect of the adjacent sulfur atom and the conjugated system. The H-2 proton, also a singlet, would likely resonate at a higher chemical shift (further downfield) due to the adjacent nitrogen atom's electron-withdrawing nature. The protons of the phenylethynyl group are expected to appear as a complex multiplet system in the typical aromatic region (approximately 7.3-7.6 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon framework. The two sp-hybridized carbons of the ethynyl (B1212043) linker are expected to produce characteristic signals between 80 and 100 ppm. rsc.org The carbons of the thiazole ring (C-2, C-4, and C-5) are predicted to have distinct chemical shifts influenced by the heteroatoms and the phenylethynyl substituent. Based on data for similar thiazole derivatives, C-2 is expected to be the most deshielded, followed by C-4 and C-5. asianpubs.org The phenyl group carbons will show a set of signals in the aromatic region (120-140 ppm), with the ipso-carbon (attached to the alkyne) showing a distinct shift. rsc.org

Predicted ¹H NMR DataPredicted ¹³C NMR Data
AssignmentChemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)
Thiazole H-5~7.4 - 7.8Thiazole C-5~115 - 125
Thiazole H-2~8.8 - 9.1Thiazole C-4~140 - 150
Phenyl H (ortho, meta, para)~7.3 - 7.6 (m)Thiazole C-2~150 - 155
Ethynyl C~80 - 90
Ethynyl C~90 - 100
Phenyl C (ipso)~122 - 125
Phenyl C (ortho, meta, para)~128 - 132

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and gain structural information from fragmentation patterns. For Thiazole, 4-(phenylethynyl)- (molecular formula: C₁₁H₇NS), the molecular weight is 185.25 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 185. The fragmentation pattern would likely involve cleavages characteristic of both the thiazole and phenylethynyl moieties. Key fragmentation pathways could include:

Loss of HCN: A common fragmentation for thiazoles, leading to a fragment ion.

Cleavage of the ethynyl bond: Fragmentation at the C-C single bond between the thiazole and the alkyne or within the alkyne itself.

Formation of a Phenylacetylene (B144264) Cation: A stable fragment with m/z = 101 could be formed.

Thiazole Ring Fragmentation: The thiazole ring could undergo cleavage to produce smaller sulfur- and nitrogen-containing radical cations.

Predicted m/zPossible Fragment Identity
185[M]⁺ (Molecular Ion)
158[M - HCN]⁺
101[C₆H₅C₂]⁺
84[C₄H₂NS]⁺ (Thiazolyl radical fragment)
77[C₆H₅]⁺ (Phenyl cation)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint based on the vibrational modes of a molecule's bonds.

Infrared (IR) Spectroscopy: The IR spectrum of Thiazole, 4-(phenylethynyl)- is predicted to exhibit several characteristic absorption bands. A sharp, medium-intensity band corresponding to the C≡C triple bond stretching vibration is expected in the range of 2200-2230 cm⁻¹. rsc.org Aromatic C-H stretching vibrations should appear above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will likely contain multiple bands corresponding to the C=C and C=N stretching vibrations of the phenyl and thiazole rings. researchgate.net

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric and non-polar bonds, would be an excellent complementary technique. The C≡C stretching vibration is expected to give a strong and sharp signal in the Raman spectrum. Symmetric breathing modes of the aromatic rings would also be prominent.

Predicted Vibrational Frequency (cm⁻¹)Assignment
3100 - 3000Aromatic C-H Stretch
2230 - 2200C≡C Stretch
1600 - 1450Aromatic C=C and Thiazole C=N/C=C Ring Stretches
900 - 690Aromatic C-H Out-of-Plane Bending

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The extended π-conjugated system of Thiazole, 4-(phenylethynyl)-, comprising the phenyl ring, the ethynyl bridge, and the thiazole heterocycle, is expected to result in strong absorption in the UV region.

The primary electronic transitions will be of the π → π* type. Compared to simpler chromophores like phenylethynylbenzene, the inclusion of the thiazole ring is predicted to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) due to the extension of the conjugated system. The λmax for 2-amino-4-phenylthiazole (B127512) is reported around 283 nm. caymanchem.com For phenylethynylbenzene, absorption maxima are observed in the 230-280 nm range. nist.gov Therefore, for Thiazole, 4-(phenylethynyl)-, the main absorption band is anticipated to be in the 280-320 nm range, reflecting the larger conjugated system.

CompoundReported λmax (nm)
Phenylethynylbenzene~230-280 nist.gov
2-Amino-4-phenylthiazole~283 caymanchem.com
Thiazole, 4-(phenylethynyl)- (Predicted)~280-320

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

While a crystal structure for Thiazole, 4-(phenylethynyl)- has not been reported, predictions about its solid-state architecture can be made based on related compounds. The molecule is expected to be largely planar to maximize π-conjugation, although some torsion between the thiazole and phenyl rings may occur.

In the solid state, the planar, aromatic nature of the molecule would likely facilitate significant intermolecular π-π stacking interactions. iucr.org These interactions, along with C-H···π and potentially C-H···N or C-H···S hydrogen bonds, would govern the crystal packing. oup.com The packing motif could adopt common arrangements for planar aromatic molecules, such as herringbone or slipped-stack patterns, which would influence the material's bulk properties. rsc.org Analysis of crystal structures of phenylethynyl derivatives often reveals such ordered packing arrangements. oup.comrsc.org

Predicted Structural FeatureDescription
Molecular GeometryLargely planar with potential for minor torsion between the aromatic rings.
Intermolecular InteractionsDominated by π-π stacking between thiazole and phenyl rings. C-H···π, C-H···N, and C-H···S interactions are also likely. oup.com
Crystal PackingExpected to form ordered structures such as herringbone or slipped-stack arrangements. rsc.org

Theoretical and Computational Chemistry of 4 Phenylethynyl Thiazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TDDFT), Ab Initio Methods)

Quantum chemical calculations have become indispensable tools for exploring the structure-property relationships of complex organic molecules. acs.orguniba.sk Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are frequently employed to analyze thiazole (B1198619) derivatives, offering a balance between computational cost and accuracy. mdpi.comdntb.gov.ua Functionals such as B3LYP and CAM-B3LYP are commonly used to predict the geometric, electronic, and spectroscopic parameters of these systems with a high degree of correlation to experimental data. mdpi.comdntb.gov.uaresearchgate.netnih.gov These computational approaches allow for a detailed examination of the electronic structure, aromaticity, and excited-state properties that govern the molecule's functionality. nih.goviaea.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. irjweb.comphyschemres.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and electronic excitation properties. irjweb.comnih.gov

In 4-(phenylethynyl)thiazole systems, the HOMO is typically characterized by π-orbitals distributed across the electron-rich thiazole ring and the phenylethynyl moiety. The LUMO, conversely, is a π* anti-bonding orbital. The introduction of the phenylethynyl group, which extends the π-conjugation, significantly influences the energy levels of these orbitals. acs.orgunl.edu Specifically, the phenylethynyl group tends to stabilize the LUMO energy to a greater extent than the HOMO, leading to a reduction in the HOMO-LUMO energy gap. acs.orgijpsjournal.com This smaller energy gap is indicative of higher chemical reactivity and facilitates electronic transitions upon photoexcitation. kuey.net

Quantum chemical calculations reveal that the HOMO and LUMO are delocalized over the entire π-conjugated framework. The spatial distribution shows significant orbital overlap between the thiazole and the phenylethynyl fragments, which is essential for efficient intramolecular charge transfer (ICT) upon excitation. This charge transfer character is a key determinant of the molecule's photophysical properties.

Table 1: Representative Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Phenylethynyl-Substituted Heterocycle

ParameterEnergy (eV)Description
E(HOMO) -6.29Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. irjweb.com
E(LUMO) -1.81Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. irjweb.com
ΔE (Gap) 4.48The energy difference between HOMO and LUMO, indicating chemical reactivity and excitation energy. irjweb.com

Note: Data is representative of a substituted heterocyclic system and illustrates typical values obtained from DFT calculations at the B3LYP level. Actual values for 4-(phenylethynyl)thiazole may vary based on the specific computational method and basis set used.

The thiazole ring is a five-membered aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons (four from the two double bonds and two from the lone pair on the sulfur atom) across the ring, satisfying Hückel's rule. kuey.netnih.gov This aromatic character imparts significant thermodynamic stability to the ring system. nih.gov

Computational methods assess aromaticity through various indices, including geometric criteria (bond length equalization), magnetic criteria (such as Nucleus-Independent Chemical Shift, NICS), and electronic criteria (delocalization indices). For thiazole, calculations confirm a planar structure with bond lengths intermediate between single and double bonds, a hallmark of aromatic systems. The calculated chemical shifts in proton NMR spectroscopy for ring protons, typically falling between 7.27 and 8.77 ppm, also provide clear evidence of a significant diamagnetic ring current, which is a direct consequence of its aromaticity. nih.gov The presence of both an electron-donating sulfur atom and an electron-accepting nitrogen atom within the ring creates a unique electronic environment that influences its reactivity in substitution reactions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules like 4-(phenylethynyl)thiazole. arxiv.orgresearchgate.net By calculating the vertical excitation energies from the ground state (for absorption) and the optimized excited state (for emission), TD-DFT can provide valuable insights into the molecule's photophysical behavior. researchgate.netresearchgate.net

Theoretical calculations consistently predict that the introduction of the phenylethynyl group at the 4-position of the thiazole ring leads to a significant bathochromic (red) shift in the lowest-energy absorption band. unl.edu This shift is attributed to the extension of the π-conjugated system, which lowers the HOMO-LUMO energy gap. researchgate.netnih.gov The primary electronic transition corresponds to a HOMO→LUMO excitation with strong intramolecular charge transfer (ICT) character.

The accuracy of TD-DFT predictions is highly dependent on the choice of the functional. dntb.gov.uaresearchgate.net For molecules with significant charge-transfer character, range-separated functionals like CAM-B3LYP often provide better agreement with experimental data compared to standard hybrid functionals. researchgate.netnih.gov Theoretical calculations have been successfully used to explain large Stokes shifts observed in related thiazole derivatives, which are a direct result of geometric relaxation and increased charge separation in the excited state. researchgate.net

Table 2: Predicted Spectroscopic Properties for Aryl Alkynyl Thiazole Derivatives

PropertyPredicted RangeMethod
Absorption Max (λ_abs) 330-380 nmTD-DFT/CAM-B3LYP researchgate.netnih.gov
Emission Max (λ_em) 470-540 nmTD-DFT/CAM-B3LYP researchgate.netnih.gov
Stokes Shift 4300-6400 cm⁻¹ (0.54-0.79 eV)TD-DFT/CAM-B3LYP researchgate.netnih.gov

Note: These values are representative for donor-substituted 4-arylalkynyl thiazoles and demonstrate the typical ranges predicted by computational methods, which show good correlation with experimental findings.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of molecular properties, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of molecular behavior, flexibility, and intermolecular organization. nih.gov

The connection of a phenyl ring to a thiazole ring via an ethynyl (B1212043) linker introduces rotational degrees of freedom. Conformational analysis, often performed using DFT calculations, investigates the preferred spatial arrangement of these fragments. Studies on analogous 2-bromo-4-phenyl-1,3-thiazole have shown that the phenyl and thiazole rings are not coplanar but are twisted with respect to each other, exhibiting a dihedral angle of approximately 7.45°. nih.gov Similarly, in 2-(4-chlorophenyl)-5-phenyl-1,3-thiazole, the dihedral angles between the central thiazole ring and its attached phenyl rings are 13.12° and 43.79°. kayseri.edu.trnih.gov

In the solid state, molecules of 4-(phenylethynyl)thiazole arrange themselves into ordered crystal lattices driven by a network of non-covalent intermolecular interactions. Understanding these packing effects is crucial as they significantly influence the bulk material's properties.

Crystal structure analyses of related thiazole derivatives reveal the prevalence of several key interactions. kayseri.edu.trnih.gov These include C-H···π interactions, where hydrogen atoms from one molecule interact with the electron-rich π-systems of the thiazole or phenyl rings of a neighboring molecule. kayseri.edu.trnih.gov In some structures, π-π stacking interactions are observed between aromatic rings, with typical centroid-to-centroid distances of around 3.8 to 4.2 Å. nih.govkayseri.edu.tr Additionally, weak C-H···S and C-H···N hydrogen bonds contribute to the stability of the crystal packing. The interplay of these synergistic non-covalent interactions governs the final supramolecular architecture, which can range from one-dimensional chains to complex three-dimensional networks. kayseri.edu.tr Molecular dynamics simulations can further elucidate the collective motions and stability of these self-assembled structures over time. nih.gov

Computational Studies on Charge Transfer Processes and Electronic Properties in Solution and Solid State

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides profound insights into the electronic structure and behavior of 4-(phenylethynyl)thiazole systems. These theoretical studies are crucial for understanding intramolecular charge transfer (ICT) phenomena, the influence of the surrounding environment (solvent effects), and the consequences of molecular arrangement in the solid state, which collectively govern the material's optoelectronic properties.

Charge Transfer Dynamics and Solvent Effects

Donor-acceptor (D-A) molecules built around a 4-(phenylethynyl)thiazole framework are prime candidates for exhibiting significant ICT upon photoexcitation. In this arrangement, the thiazole ring can act as either an electron-acceptor or part of the π-conjugated bridge, while the phenylethynyl group serves as a rigid, wire-like π-spacer that facilitates electronic communication between the donor and acceptor moieties. beilstein-journals.orgmdpi.com

Computational studies have been instrumental in elucidating the nature of this charge transfer. The fluorescence emission of such D-A systems is often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. beilstein-journals.org While the absorption maxima are typically only minimally affected by the solvent, the emission spectra can show substantial red shifts as solvent polarity increases. beilstein-journals.orgacs.org This indicates that the excited state has a much larger dipole moment than the ground state, a hallmark of an ICT state. beilstein-journals.org

For instance, studies on related donor-acceptor substituted phenylethynyl systems demonstrate that large Stokes shifts are observed in polar solvents. beilstein-journals.org The linear correlation of the Stokes shift in a Lippert-Mataga plot confirms that the fluorescence emission originates from an ICT state. beilstein-journals.org Theoretical calculations can model this behavior by calculating the electronic properties in simulated solvent environments, providing an atomistic understanding of the solute-solvent interactions. usp.br These calculations can predict changes in molecular geometry, electronic structure, and dipole moment upon excitation in various media. su.edu.ly

The mechanism of charge transfer can also be investigated in detail. Ultrafast spectroscopic measurements, supported by quantum chemical calculations, can distinguish between different types of ICT states, such as a planar intramolecular charge transfer (PICT) state or a twisted intramolecular charge transfer (TICT) state. acs.orgnih.gov For some systems, increasing solvent polarity can lead to the formation of a TICT state, which is often associated with quenched fluorescence. acs.org

Table 1: Representative Solvatochromic Effects on Donor-Acceptor Phenylethynyl Systems
SolventPolarity Scale [ET(30) (kcal/mol)]Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)
Cyclohexane31.23603952680
Toluene (B28343)33.93624204186
Tetrahydrofuran (THF)37.43634656689
Acetonitrile45.63614908012
Dimethyl Sulfoxide (DMSO)45.13645108635

Note: Data is representative of typical donor-acceptor phenylethynyl systems as described in the literature. beilstein-journals.orgacs.org Actual values for 4-(phenylethynyl)thiazole may vary.

Electronic Properties and Packing in the Solid State

In the solid state, the electronic and photophysical properties of 4-(phenylethynyl)thiazole derivatives are not solely determined by the individual molecule but are strongly influenced by intermolecular interactions and crystal packing. rsc.orgresearchgate.net Computational screening and DFT calculations are employed to understand these packing effects. researchgate.netrsc.org

The arrangement of molecules in the crystal lattice, whether in a herringbone, slipped-stack, or other motif, dictates the extent of intermolecular electronic coupling. rsc.orgresearchgate.net This coupling, in turn, affects properties like solid-state fluorescence and charge transport mobility. rsc.orguclm.es For example, studies on oligo(phenyleneethynylene)s have shown that while molecules may have similar absorption and emission profiles in dilute solutions, their solid-state emission can be significantly red-shifted due to the formation of J-aggregates in the crystal. researchgate.net

Theoretical models can correlate structural parameters, such as the spacing between interacting molecules in an aggregate, with photophysical outcomes. researchgate.net A linear relationship has been observed between the red shift of the emission maximum and the spacing between molecules in the J-aggregate, demonstrating that solid-state emission is governed by the degree of dipolar coupling. researchgate.net

Furthermore, computational methods are used to predict the charge transport characteristics of these materials. By analyzing stacked dimers or larger molecular clusters from the crystal structure, it is possible to calculate the charge transfer integral (electronic coupling) and reorganization energy. uclm.esua.es These parameters are essential for estimating charge carrier mobilities (for both holes and electrons) and for designing materials suitable for organic semiconductor applications. researchgate.netuclm.es

Table 2: Correlation of Crystal Packing and Solid-State Emission in Phenyleneethynylenes
Derivative SubstituentPacking MotifIntermolecular Spacing (Å)Solid-State Emission λmax (nm)
Methoxy (B1213986)J-aggregate4.65450
EthoxyJ-aggregate3.78512
PropoxyJ-aggregate3.95495
ButoxyJ-aggregate4.21480

Note: Data is representative of trends observed for alkyloxy-substituted oligo(phenyleneethynylene)s, illustrating the influence of packing on fluorescence. researchgate.net The alkyl chains indirectly influence properties by modulating the intermolecular packing. researchgate.net

Advanced Optical and Electronic Properties of 4 Phenylethynyl Thiazole Derivatives

Linear Photophysical Properties

The linear photophysical properties of 4-(phenylethynyl)thiazole derivatives, which include their absorption and emission of light, are fundamental to understanding their behavior and potential applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Elucidation of Absorption and Emission Characteristics (UV/Vis, Fluorescence)

Derivatives of 4-(phenylethynyl)thiazole typically exhibit absorption maxima in the ultraviolet-visible (UV-Vis) spectrum. For instance, compounds incorporating this scaffold can display absorption peaks ranging from 338 to 432 nm. researchgate.net The emission properties are particularly sensitive to the substituents attached to the thiazole (B1198619) core. The introduction of electron-accepting groups, such as a nitro group, can cause a significant bathochromic (red) shift in the fluorescence emission, with luminescence observed in the range of 455–726 nm. researchgate.net

The solvent environment also plays a crucial role in the photophysical behavior of these molecules. For example, some thiazole-based dyes exhibit strong emission solvatochromism, where an increase in solvent polarity leads to a notable red shift of the emission band, which is characteristic of intramolecular charge transfer (ICT) chromophores. mdpi.com In some cases, dual-emission properties that are dependent on pH have been observed. researchgate.net

The following table provides a summary of the absorption and emission characteristics of selected 4-(phenylethynyl)thiazole derivatives and related compounds.

Compound/DerivativeAbsorption Max (nm)Emission Max (nm)Solvent/Conditions
Thiazole Derivatives 338–432455–726Various
2-PTP Not SpecifiedDual-emission (pH-dependent)Not Specified
2,6,8-triaryl-4-(phenylethynyl)quinazolines Not SpecifiedNot SpecifiedNot Specified
cis-platinum(II) acetylide complexes Blue-shifted vs. transBlue-shifted vs. transNot Specified

This table summarizes data on various thiazole derivatives to illustrate the range of photophysical properties.

Determination of Fluorescence Quantum Yields and Lifetimes

Fluorescence quantum yield (ΦF) and lifetime (τF) are critical parameters that quantify the efficiency and dynamics of the emission process. For derivatives of 4-(phenylethynyl)thiazole, these values can vary significantly based on their molecular structure and environment.

For example, in a series of phenothiazine (B1677639) derivatives, which share structural similarities, fluorescence quantum yields were found to be substantial, ranging from 51% to 87% in toluene (B28343). acs.org The lifetimes of these compounds were in the nanosecond range. acs.org The solvent can drastically affect these properties; for some molecules, the quantum yield decreases by two orders of magnitude when moving from a nonpolar solvent like toluene to a polar one like dimethylformamide (DMF). acs.org

In platinum acetylide complexes incorporating related ligands, low fluorescence quantum yields are often observed due to efficient intersystem crossing to the triplet state. rsc.orgrsc.org For instance, the quantum yields for some thiophenyl Pt(II)-ethynyl derivatives were found to be very low (0.0007 to 0.0045), with subnanosecond fluorescence decay times. nih.gov

The table below presents fluorescence quantum yield and lifetime data for a selection of related compounds to provide context.

Compound/DerivativeFluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF) (ns)Solvent/Conditions
Phenothiazine Derivatives 0.51 - 0.87Several nsToluene
NPI-PTZ1 Decreases significantly with polarity5.17Toluene
NPI-PTZ2 Significant in all solvents2.22Toluene
NPI-PTZ3 Significant in all solvents1.69Toluene
Thiophenyl Pt(II)-ethynyl Derivatives (ATP1, ATP2) 0.0045, 0.0007Sub-nanosecondTHF
Aqueous Natural Dye ~0.28~3.1pH 3.96–8.02
Fluorescein Derivatives (in ethanol) ~4.8% (Compound 1), ~4.3% (Compound 2)Not specifiedEthanol

This table compiles data from various fluorescent compounds to illustrate the typical ranges for quantum yields and lifetimes.

Establishment of Structure-Property Relationships for Photophysical Behavior

Introducing electron-donating and electron-withdrawing groups can create a "push-pull" system, enhancing intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com This often leads to a red-shifted emission and a higher sensitivity to the solvent polarity. The thiazole ring itself can act as an electron-accepting or π-deficient component in these systems. acs.org

The length and nature of the conjugated bridge connecting different parts of the molecule also significantly influence the photophysical properties. researchgate.net Elongating the conjugation generally leads to red-shifted absorption and emission spectra. researchgate.net Furthermore, the planarity of the molecule is important; more planar structures tend to have more extended π-conjugation, which can enhance their optical properties. researchgate.net In contrast, twisted or bent geometries, such as in cis-isomers of platinum complexes, can lead to blue-shifted absorption and emission compared to their trans-counterparts. researchgate.net

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have the ability to alter the properties of light that passes through them, a characteristic that is highly dependent on the light's intensity. Derivatives of 4-(phenylethynyl)thiazole have emerged as promising candidates for NLO applications due to their extended π-conjugated systems and the potential for creating molecules with large dipole moments.

Theoretical and Experimental Determination of Second-Order Nonlinear Optical (β) Coefficients

The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). Theoretical calculations, often using methods like Density Functional Theory (DFT), are widely employed to predict and understand the NLO properties of new molecules. analis.com.mynih.gov These calculations have shown that the presence of a thiazole ring can significantly enhance the β values compared to analogous stilbene (B7821643) derivatives, especially when the thiazole ring is connected to an electron-accepting group like a nitro group. researchgate.net

For instance, theoretical studies on certain thiazole derivatives have shown that replacing a benzene (B151609) ring in a known NLO chromophore with a thiazole ring can lead to a substantial increase in the β value. researchgate.net The arrangement of donor and acceptor groups across the π-conjugated framework is critical. A chalcone (B49325) derivative incorporating a phenylethynyl moiety was calculated to have a high total first hyperpolarizability (βtot) of 420.51 × 10⁻³⁰ esu, indicating significant NLO response. analis.com.my

Experimental techniques, such as electric-field-induced second-harmonic generation (EFISH), are used to validate theoretical predictions and measure the β coefficients of these compounds.

Compound/Derivative ClassTheoretical β Value (× 10⁻³⁰ esu)Method
2-(p-donor-β-styryl)-5-nitro-thiazole derivatives Larger than stilbene and other thiazole analoguesZINDO
3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one (3NPP) 420.51DFT
(4-nitrophenylazo)-azulene ~80Not Specified

This table presents theoretical first hyperpolarizability (β) values for selected classes of NLO chromophores.

Investigation of Two-Photon Absorption (TPA) Cross-Sections

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The efficiency of this process is measured by the TPA cross-section (σ₂). Materials with large TPA cross-sections are of interest for applications such as 3D microfabrication, optical data storage, and bio-imaging. korea.ac.kr

For derivatives of 4-(phenylethynyl)thiazole and related structures, the TPA cross-section is influenced by factors like the strength of donor and acceptor groups, the length of the π-conjugation, and the planarity of the molecule. korea.ac.kr For example, a series of anthracene (B1667546) derivatives with phenylethynyl groups at the 9,10-positions exhibited TPA cross-sections in the range of 740–3940 GM (Göppert-Mayer units). korea.ac.kr

In some platinum acetylide complexes, the NLO response is a combination of TPA and excited-state absorption (ESA). rsc.orgrsc.org Thiophenyl Pt(II)-ethynyl derivatives were found to have TPA cross-sections between 5 and 10 GM in the near-infrared region. nih.gov The strategic combination of donor and acceptor moieties can lead to significantly enhanced TPA cross-sections, with values exceeding 10³ GM being achievable. researchgate.net

Compound/Derivative ClassTPA Cross-Section (σ₂) (GM)Wavelength (nm)
2,6-bis(p-dihexylaminostyryl)anthracene derivatives with 9,10-phenylethynyl groups 740 - 3940780 - 960
Thiophenyl Pt(II)-ethynyl derivatives (ATP1, ATP2) 5 - 10~720 - 740
Quadrupolar molecule with arylamine donor and pyridazine (B1198779) acceptor 1442Not Specified

This table showcases the Two-Photon Absorption (TPA) cross-sections for various relevant compounds.

Design Principles for Modulating and Enhancing NLO Responses

The modulation and enhancement of nonlinear optical (NLO) responses in derivatives of 4-(phenylethynyl)thiazole are guided by strategic molecular design. A primary principle involves the creation of dipolar "push-pull" systems within the molecule. This is achieved by functionalizing the thiazole derivative with both an electron-donating group (D) and an electron-accepting group (A), often separated by a π-conjugated bridge, which includes the phenylethynylthiazole core. This D-π-A architecture facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for generating large NLO responses. scientific.netgrafiati.com

For instance, the introduction of a nitro group (-NO2) as a strong electron acceptor and an amino group (-NH2) as an electron donor onto a thiazole scaffold has been shown to create potent NLO materials. scientific.net The resulting absorbance bands of such dipolar molecules exhibit a significant red-shift in the UV-vis spectrum, indicating a smaller energy gap and enhanced ICT, which are desirable for NLO activity. scientific.net

More complex configurations, such as Acceptor–Donor–π–Acceptor (A–D–π–A) and Donor–Acceptor–Donor–π–Acceptor (D–A–D–π–A), have been explored computationally. researchgate.net By systematically tailoring the donor and acceptor units, for example using quinoline (B57606) and carbazole (B46965) moieties, the NLO properties can be finely tuned. researchgate.net Theoretical studies show that extending the π-conjugation and strengthening the donor/acceptor capabilities lead to a significant increase in the total first hyperpolarizability (βtot), a measure of the second-order NLO response. researchgate.net For example, a designed molecule, Q1D2, within a theoretical framework, exhibited a very large βtot value of 23,885.90 a.u. researchgate.net

The nature of the π-conjugated bridge itself is also a critical design element. The use of imino-dyes with furan, thiophene (B33073), or thiazole moieties as the bridge has been investigated to understand its impact on NLO activity. grafiati.com Furthermore, the third-order NLO polarizability (γ) can be enhanced through the formation of Schiff bases. In one study, a Schiff base derivative incorporating a benzothiazole (B30560) unit (compound 7) demonstrated a γ value of 124.15×10⁴ a.u., which is several times larger than that of the reference NLO material, para-nitroaniline. tandfonline.com The strategic incorporation of different halogen atoms (chlorine, bromine, fluorine) into carbazole-based thiazole derivatives also provides a method for modulating the physicochemical and NLO properties. mdpi.com

Optoelectronic Properties in Conjugated Molecular and Polymeric Systems

Band Gap Engineering and Tuning of Electronic Conductivity

Band gap engineering is a crucial strategy for tailoring the optoelectronic properties of conjugated systems based on 4-(phenylethynyl)thiazole for applications in organic electronics. nih.govncl.res.in A primary method for tuning the band gap is the construction of donor-acceptor (D-A) copolymers. nih.govmdpi.com In these polymers, the thiazole unit, being electron-accepting, is combined with various electron-donating units along the polymer backbone. mdpi.com This architecture lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level and can also affect the HOMO (Highest Occupied Molecular Orbital) level, effectively reducing the energy band gap. mdpi.com

The choice of the donor unit and the presence of substituents significantly influence the final electronic properties. nih.gov For example, theoretical studies on polymers containing phenylethynyl and 1,3,4-thiadiazole (B1197879) units (a related electron-deficient heterocycle) showed that attaching alkoxy side chains to the polymer backbone is more effective at reducing the band gap than using alkyl side chains. researchgate.net The nature of the side chain, rather than its length, was found to be the more dominant factor. researchgate.net Similarly, side-chain engineering in other D-A polymers, such as introducing siloxane-terminated side chains, has been successful in creating low band gap materials for polymer solar cells. rsc.org

The table below summarizes computational data for various thiazole-containing polymers, illustrating the effect of different structural units on the band gap.

Polymer SystemKey Structural UnitsCalculated Band Gap (eV)Reference
Poly(phenylethynyl-1,3,4-thiadiazole) with alkoxy side chainsPhenylethynyl, 1,3,4-Thiadiazole, Alkoxy chainsSmallest among variants researchgate.net
Poly(thieno[3,4-b]thiophene-co-benzodithiophene) (P1)Thieno[3,4-b]thiophene, Benzodithiophene1.62 mdpi.com
Poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT)Carbazole, Benzothiadiazole~1.9
Polycyclopentadithiophene-benzothiadiazole (PCPDTBT)Cyclopentadithiophene, Benzothiadiazole1.46 mdpi.com

Electron Affinity and Intramolecular Reorganization Energies for Charge Transport

The efficiency of charge transport in organic semiconductors is critically dependent on molecular properties such as electron affinity (EA) and intramolecular reorganization energy (λ). researchgate.netunesp.br Electron affinity, which relates to the energy of the LUMO, determines the ease of electron injection into the material. researchgate.net A higher electron affinity (a more negative LUMO energy) facilitates n-type (electron) transport. acs.org The intramolecular reorganization energy represents the energy required for the molecule's geometry to relax after a charge is added or removed. unesp.br A lower reorganization energy is desirable for efficient charge transport, as it corresponds to a smaller barrier for charge hopping between molecules. researchgate.netunesp.br

Derivatives and polymers of 4-(phenylethynyl)thiazole and related thiadiazole systems are considered promising candidates for n-type semiconductors, partly due to their favorable EA and low reorganization energies. researchgate.netresearchgate.net Theoretical calculations on polymers consisting of phenylethynyl and 1,3,4-thiadiazole units have shown that their intramolecular reorganization energies for electron transport (λ-) are quite low, on the order of ≤0.07 eV. researchgate.net This value is smaller than or comparable to those of well-known n-type materials like pentacene. researchgate.net

Structural modifications provide a powerful tool for tuning these parameters. The introduction of different substituents or the alteration of the conjugated backbone can significantly shift the LUMO energy and thus the electron affinity. researchgate.net For example, theoretical studies have shown that substituting different aromatic rings (X and Y) in a Y–C≡C–X–C≡C–Y structure can tune the HOMO and LUMO energy levels over a range of 2-2.5 eV. researchgate.net Similarly, the presence of alkoxy side chains on a polymer backbone can influence the LUMO energy levels, which in turn affects electron affinity and the potential for electron injection. researchgate.net

The reorganization energy is also highly sensitive to molecular structure, particularly the dihedral angles between conjugated units. unesp.br The increase in the number of fused thiophene rings in a series of bis(phenylethynyl)thienoacenes was found to lead to an easier charge injection and an enhancement of the n-type character, which is directly related to changes in EA and λ. acs.org The use of thiazolo[5,4-d]thiazole (B1587360) (TTh) units in place of thiazole (Th) has been predicted to improve semiconducting properties, partly by influencing the charge transport rates, which are a function of reorganization energy. uclm.es

The following table presents calculated electronic properties for representative thiazole and thiadiazole-based systems.

SystemCalculated PropertyValue (eV)SignificanceReference
Phenylethynyl-1,3,4-thiadiazole PolymersIntramolecular Reorganization Energy (λ-)≤0.07Indicates good n-type semiconductor potential researchgate.net
Substituted Bis-aryl Triazole/ThiadiazoleTunable range of HOMO/LUMO energies2.0 - 2.5Shows substituent effect on energy levels researchgate.net
CrV-BBT OligomerReorganization Energy for hole transport (λ+)> λ-Favors electron transport over hole transport unesp.br
CrV-TTN OligomerReorganization Energy for hole transport (λ+)< λ-Favors hole transport over electron transport unesp.br

Applications in Advanced Materials Science and Functional Systems

Molecular Building Blocks for Conjugated Polymers and Oligomers

The intrinsic properties of Thiazole (B1198619), 4-(phenylethynyl)- make it an exemplary building block for the synthesis of π-conjugated polymers and oligomers. The thiazole moiety serves as a common electron-accepting heterocycle, while the phenylethynyl group provides a rigid and conductive pathway for electrons, influencing the final properties of the macromolecule. nih.gov

Thiazole, 4-(phenylethynyl)- is a valuable precursor for organic electron-conducting materials. The electron-withdrawing nature of the imine (C=N) bond in the thiazole ring effectively lowers the orbital energies of the resulting polymer. researchgate.net The phenylethynyl unit contributes to a highly conjugated and planar backbone, which is essential for facilitating intermolecular π-π stacking and, consequently, efficient charge transport. nih.gov Theoretical studies on analogous systems, such as poly-2,5-bis(phenylethynyl)-1,3,4-thiadiazole, have shown that the ethynyl (B1212043) linkage enhances planarity and reduces steric hindrance, which are favorable for electrical conductivity. nih.gov Polymers derived from such precursors are investigated for their electronic structure, with research indicating that disorder in the polymer arrangement can significantly impact the band gap and interchain electronic coupling. nih.gov The strategic incorporation of this building block allows for the synthesis of donor-acceptor (D-A) polymers, where the thiazole unit acts as a strong electron acceptor. rsc.org

The design of high-performance organic semiconductors frequently relies on the precise control of frontier molecular orbital (HOMO and LUMO) energy levels, a feat achievable through the use of donor-acceptor building blocks. nih.gov Thiazole, 4-(phenylethynyl)- embodies this design principle, where the thiazole acts as the acceptor component and the phenyl group as the donor. This inherent electronic asymmetry is crucial for tuning the material's band gap and charge carrier mobility. nih.govrsc.org Thiazole-based materials have been successfully integrated into organic field-effect transistors (OFETs), demonstrating their potential in electronic devices. researchgate.netsemanticscholar.org The performance of semiconductors derived from thiazole units is influenced by the degree of π-conjugation and molecular packing, which governs the efficiency of charge transport. rsc.org The development of polymers incorporating thiazole and other aromatic units has led to semiconductors with promising p-channel field-effect transistor performance. rsc.org

PropertyP1P2
Acceptor Unit AzothiazoleAzothiazole
Donor Unit BithiopheneThieno[3,2-b]thiophene
Optical Band Gap (eV) 1.31.2
Hole Mobility (cm²/V·s) 0.0190.007
This table presents data for representative donor-acceptor polymers containing a thiazole-based acceptor unit (azothiazole), illustrating the semiconducting properties achievable with such architectures. rsc.org

The fabrication of molecular wires requires components that are rigid, linear, and possess a continuous system of π-orbitals to facilitate electron transport along the molecular axis. The Thiazole, 4-(phenylethynyl)- structure is an excellent candidate for this purpose. The ethynyl linker provides a stiff, rod-like connection between the thiazole and phenyl moieties, preventing conformational kinking that would otherwise disrupt charge flow. This extended conjugation allows for the delocalization of electrons across the entire molecule, a fundamental requirement for a molecular wire. While single molecules of this type represent a basic unit, oligomers and polymers based on this repeating structure are central to creating functional molecular wires for use in nanoscale electronic circuits.

Luminescent Materials and Fluorophores

Thiazole and its derivatives are known to be intrinsically fluorescent, making them core components in a variety of luminescent materials. scientificarchives.comscientificarchives.com The rigid, planar backbone and strong π-π stacking capability of thiazole-containing systems contribute to their high oxidative stability and luminescence. scientificarchives.com

Thiazole, 4-(phenylethynyl)- serves as a scaffold for high-efficiency fluorescent dyes. The donor-π-acceptor arrangement can induce intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism for generating strong fluorescence. The structural rigidity imparted by the alkyne bridge minimizes non-radiative decay pathways, thereby enhancing the fluorescence quantum yield. rsc.org The photophysical properties can be fine-tuned by modifying substituents on the phenyl ring, allowing for the creation of dyes with emission colors spanning the visible spectrum. rsc.org Thiazole-based dyes like Thiazole Orange are known to exhibit significant fluorescence enhancement upon binding to other molecules or in specific environments. nih.govlumiprobe.com Fused thiazole systems, such as thiazolo[5,4-d]thiazoles, are also recognized as ideal heterocycles for creating fluorophores. scientificarchives.comscientificarchives.com

Compound TypeAbsorption Max (nm)Emission Max (nm)Application Note
Thiazole Orange (with DNA) 509532Fluorescence increases >1000-fold upon intercalation into dsDNA. lumiprobe.com
Thiazolo[5,4-d]thiazole (B1587360) (TTz) Derivatives VariesBlue to Orange-RedEmission is a function of crystal packing in the solid state. rsc.org
Aryl Alkyne Thiazole Derivatives 350-400400-550Photophysical properties are influenced by electron donor strength. rsc.org
This table shows the photophysical properties of various thiazole-based fluorescent systems, demonstrating the versatility of the thiazole core in designing luminescent materials.

The luminescent properties of Thiazole, 4-(phenylethynyl)- make it a promising candidate for use in Organic Light-Emitting Diodes (OLEDs). mdpi.com Depending on the specific electronic structure and solid-state packing, it could function as a blue-emitting material, as its conjugation length is moderate. Materials with donor-acceptor structures are often employed as emitters in the emissive layer of an OLED device. nih.gov Furthermore, thiazole-based fluorophores have been investigated as materials for white OLEDs, demonstrating their potential to generate broad-spectrum emission. researchgate.net In addition to being an emitter, the compound's rigid structure and potential for good charge transport suggest it could also be developed as a host material in phosphorescent OLEDs, where a high triplet energy is required to efficiently transfer energy to a phosphorescent guest dopant. mdpi.com

Device RoleMaterial TypeMax EQE (%)Max Luminance (cd/m²)CIE Coordinates
Emitter Carbazole-π-imidazole4.4311,364(0.159, 0.080)
Emitter (Exciplex) Cz4FS (Acceptor)5.3~25,000N/A
Host TPA-2ACR21.59N/AN/A
This table provides performance metrics for OLEDs using various advanced materials, including donor-acceptor emitters and host materials, illustrating the benchmarks that new materials like Thiazole, 4-(phenylethynyl)- would be compared against. nih.govmdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers as Functional Scaffolds

Thiazole-Based Ligands for the Construction of Luminescent MOFs (LMOFs)

While the broader class of thiazole-based ligands is recognized for its utility in constructing LMOFs, no studies were found that specifically utilize "Thiazole, 4-(phenylethynyl)-" for this purpose. Research in this area has predominantly focused on other thiazole derivatives. These compounds, when incorporated into MOF structures, can impart luminescence, which is a desirable property for various applications, including sensing and optoelectronics. The selection of the organic ligand is a critical step in the design of LMOFs, as the ligand's electronic properties largely determine the photoluminescent behavior of the final material.

Rational Design Principles for MOF Structures Incorporating Phenylethynyl-Thiazole Units

The rational design of MOFs involves the strategic selection of metal nodes and organic linkers to achieve a desired network topology and functionality. For luminescent MOFs, design principles often focus on creating structures that enhance emission intensity and selectivity for sensing applications. This can involve the use of ligands with extended π-conjugation to promote luminescence.

In principle, the phenylethynyl group in "Thiazole, 4-(phenylethynyl)-" would be expected to extend the π-system of the thiazole core, a feature that is often sought after in the design of ligands for LMOFs. However, without experimental data or theoretical studies on the incorporation of this specific ligand into MOF architectures, any discussion of rational design principles would be purely speculative. The scientific literature does not currently provide the necessary foundation to detail the specific design considerations or challenges associated with the use of "Thiazole, 4-(phenylethynyl)-" in MOF synthesis.

Catalytic Applications of Thiazole Based Compounds

Design and Synthesis of Metal-Thiazole Complexes as Catalysts

The coordination of thiazole-based ligands to transition metals has emerged as a powerful strategy for developing efficient and selective catalysts. nih.gov The inherent electronic properties and structural versatility of the thiazole (B1198619) ring allow for the fine-tuning of the steric and electronic environment around the metal center, thereby influencing catalytic activity. rsc.org The synthesis of these complexes typically involves the reaction of a thiazole-containing ligand with a suitable metal salt, often under reflux conditions, to yield the desired metal-thiazole complex. ijper.org

Palladium complexes bearing thiazole-derived ligands have demonstrated significant utility, particularly in cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. mdpi.comrsc.org These catalysts have shown efficacy in reactions like the Suzuki-Miyaura coupling, which joins aryl boronic acids with aryl halides. For instance, non-symmetric pincer palladacycles incorporating a hydrazone and a thiazolyl moiety have been synthesized and successfully employed as catalytic precursors for the Suzuki-Miyaura reaction. rsc.org These reactions, sometimes conducted under environmentally benign conditions using water as a solvent and aided by infrared irradiation to shorten reaction times, highlight the practical advantages of these catalytic systems. rsc.org

The Sonogashira cross-coupling, which couples terminal alkynes with aryl halides, is another area where palladium-thiazole complexes are impactful. mdpi.com A modified Sonogashira reaction for the synthesis of 4-alkynyl substituted thiazole derivatives has been developed, utilizing a Pd-Cu catalytic system. researchgate.net This method facilitates the coupling of compounds like 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole with various (hetero)aryl halides. researchgate.net The use of N-heterocyclic carbene (NHC) palladium complexes has also proven to be a highly efficient protocol for the direct C-H arylation of thiazole derivatives, allowing for the synthesis of 5-(hetero)arylated thiazoles with low catalyst loadings under aerobic conditions. researchgate.net

Research has shown that the stability and catalytic efficiency of palladium nanoparticles can be enhanced by using bis-(N-benzoylthiourea) derived-Pd(II) complexes as precursors. These stabilized nanoparticles are effective catalysts for a range of cross-coupling reactions, including Sonogashira-Hagihara, carried out in water. mdpi.com For example, the coupling of phenylacetylene (B144264) and 4-iodoanisole (B42571) using a palladium precursor at 90°C in water with DABCO as the base resulted in a high yield of the product. mdpi.com

Table 1: Examples of Palladium-Based Thiazole Complex Applications in Cross-Coupling Reactions

Catalyst System Reaction Type Substrates Key Features
Non-symmetric NNC–palladium pincer complexes Suzuki-Miyaura Aryl boronic acids and aryl bromides/chlorides Use of water as solvent; IR irradiation to reduce reaction time. rsc.org
Pd-Cu catalysis with L-proline Modified Sonogashira 2-Methyl-4-[(trimethylsilyl)ethynyl]thiazole and (hetero)aryl halides Improved method for synthesis of 4-alkynyl substituted thiazoles. researchgate.net
N-heterocyclic carbene palladium (Pd-NHC) complex Direct C-H Arylation Substituted thiazoles and (hetero)aryl bromides Low catalyst loading (0.1–0.05 mol%); aerobic conditions. researchgate.net
Stabilized Palladium Nanoparticles from Pd(II) complexes Sonogashira-Hagihara Phenylacetylene and 4-iodoanisole Sustainable reaction in water; high product yield. mdpi.com

Beyond palladium, a range of other transition metal complexes incorporating thiazole-based ligands have been synthesized and investigated for their catalytic potential. acs.org These complexes often feature Schiff base ligands derived from thiazole precursors, which can coordinate to metals like Cu(II), Co(II), Ni(II), and Zn(II). ijper.org The synthesis of these complexes is generally straightforward, involving the reaction of the thiazole ligand with the corresponding metal chloride in a solvent like ethanol. ijper.org

For example, complexes of Cu(II), Co(II), and Ni(II) with a ligand derived from N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide have been prepared and characterized. ijper.org Similarly, Fe(III) and Cu(II) complexes have been synthesized from new thiazole derivatives and their catalytic activities explored. acs.org

Zinc(II) complexes with tridentate hydrazone-based ligands derived from 2-acetylthiazole (B1664039) have been synthesized and tested as catalysts in the ketone-amine-alkyne (KA²) coupling reaction. mdpi.combg.ac.rs This reaction is a powerful tool for the synthesis of propargylamines. Studies have shown that the catalytic activity of these zinc complexes can be influenced by the specific structure of the hydrazone ligand. mdpi.comresearchgate.net For instance, in a comparative study, one zinc complex demonstrated higher chemical reactivity and lower kinetic stability, making it a more effective catalyst for the KA² coupling under optimized conditions. mdpi.com

Copper complexes have also shown promise in catalysis. A novel copper(II) complex with a 2-amino-4-(4-fluorophenyl) pyrazole (B372694) ligand demonstrated superior catalytic efficiency in the oxidation of phenol (B47542) compared to other metal complexes like Mn(II), Ni(II), and Fe(III). orientjchem.org

Table 2: Examples of Other Transition Metal-Thiazole Complexes and Their Applications

Metal Ion Ligand Type Application Reference
Cu(II), Co(II), Ni(II), Zn(II) Schiff base from N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide General synthesis and characterization ijper.org
Fe(III), Cu(II) Thiazole derivatives Synthesis of pyrazole-4-carbonitrile derivatives acs.org
Zn(II) Hydrazone-based ligands from 2-acetylthiazole Ketone-amine-alkyne (KA²) coupling reaction mdpi.combg.ac.rs
Cu(II) 2-amino-4-(4-fluorophenyl) pyrazole ligand Oxidation of phenol orientjchem.org

Investigations into Organocatalytic Roles of Thiazole Derivatives

While metal-thiazole complexes are prominent in catalysis, certain thiazole derivatives can themselves function as organocatalysts, obviating the need for a metal center. One notable example is the use of L-proline to facilitate the coupling reaction of 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole with (hetero)aryl halides. researchgate.net In this modified Sonogashira reaction, L-proline acts as a ligand that facilitates the catalytic cycle under Pd-Cu catalysis. researchgate.net This highlights a cooperative catalytic system where an organic molecule plays a crucial role in a metal-catalyzed transformation.

Further research into the direct organocatalytic applications of "Thiazole, 4-(phenylethynyl)-" and its close analogs is an area of ongoing interest. The unique electronic nature of the thiazole ring, combined with the phenylethynyl substituent, could potentially be harnessed for various organic transformations.

Mechanistic Studies of Catalytic Processes

Understanding the mechanism of a catalytic reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. For catalytic processes involving thiazole-based compounds, mechanistic studies often employ a combination of experimental techniques and computational methods like Density Functional Theory (DFT). acs.org

In the context of palladium-catalyzed cross-coupling reactions, the mechanism generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com For the direct arylation of thiazoles using Pd-NHC complexes, the mechanism is thought to proceed via a concerted metalation-deprotonation pathway. researchgate.net

Mechanistic investigations into the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction relevant to the functionalization of alkynyl-thiazoles, have evolved from early proposals to more sophisticated models. beilstein-journals.org Current understanding points towards a dinuclear copper mechanism, where two copper centers cooperate to facilitate the cycloaddition. beilstein-journals.org

For the synthesis of pyrazole-4-carbonitrile derivatives catalyzed by a Pd(II)-thiazole complex, a plausible mechanism has been proposed. acs.org This mechanism involves the enolization of malononitrile, followed by Knoevenagel condensation and Michael addition, with the catalyst facilitating these steps. acs.org DFT studies have been used to support this proposed mechanism by calculating parameters such as the optical band gap and electrophilicity of the catalyst, which correlate with its catalytic reactivity. acs.orgmdpi.com Such computational studies provide valuable insights into the electronic structure of the catalyst and help to rationalize its observed activity. mdpi.comacs.org

Advanced Sensing Applications and Chemo/fluorescence Sensor Development

Design Principles for Chemo/Fluorescence Sensors Based on 4-(Phenylethynyl)thiazole Derivatives

The design of chemo/fluorescence sensors using 4-(phenylethynyl)thiazole derivatives hinges on several key principles that integrate a fluorescent signaling unit with a selective analyte recognition site. The thiazole (B1198619) ring itself is an intrinsic fluorophore, and its combination with the phenylethynyl group creates a rigid, planar structure with an extended π-conjugation, which is fundamental for strong luminescence. scientificarchives.comchim.it

A primary design strategy involves the creation of systems capable of intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). thno.orgnih.gov In a typical PET sensor, the 4-(phenylethynyl)thiazole core acts as the fluorophore, which is electronically linked to a receptor unit (the recognition site). In the absence of an analyte, photoexcitation of the fluorophore is followed by electron transfer to or from the receptor, a non-radiative process that quenches fluorescence. Binding of the target analyte to the receptor alters its electronic properties, inhibiting the PET process and "turning on" the fluorescence.

Another powerful design approach is the incorporation of 4-(phenylethynyl)thiazole-based ligands into luminescent metal-organic frameworks (LMOFs). scientificarchives.com In this strategy, the thiazole derivative serves as an organic linker that coordinates with metal ions, often d10 metals like zinc (Zn²⁺) or cadmium (Cd²⁺), to form a porous, crystalline structure. scientificarchives.com The resulting framework exhibits strong luminescence originating from the organic linkers. The pores within the MOF provide specific sites for host-guest interactions, allowing for the selective binding of analyte molecules, which in turn modulates the fluorescence output of the framework. scientificarchives.com

Furthermore, functionalization of the thiazole or phenyl rings is a critical aspect of sensor design. chim.itmdpi.com By introducing specific substituents, such as pyridyl groups for metal ion chelation or silyl (B83357) ethers for fluoride (B91410) detection, the sensor's selectivity and sensitivity towards a particular analyte can be precisely tuned. researchgate.netunl.pt

Detection of Specific Ionic and Molecular Analytes

Derivatives of the 4-(phenylethynyl)thiazole structure have been successfully employed in the detection of a range of analytes, from simple ions to complex organic molecules, demonstrating their versatility in analytical chemistry.

The detection of fluoride ions (F⁻) by fluorescent sensors is of significant interest due to the ion's roles in health and potential toxicity at high concentrations. Sensors based on thiazole derivatives typically operate via two primary mechanisms: fluoride-induced chemical reaction or hydrogen bonding interactions. thno.org

A prevalent strategy involves the use of a silyl ether-protected hydroxythiazole derivative. researchgate.net The high affinity of fluoride for silicon prompts the cleavage of the Si-O bond. This irreversible reaction deprotects the hydroxyl group, generating a phenolate-like anion of the hydroxythiazole. This anionic species possesses significantly different electronic properties and intense fluorescence compared to the protected precursor, leading to a "turn-on" response with a substantial shift in the emission wavelength. researchgate.net This method offers high specificity, as other anions like chloride or acetate (B1210297) are typically not reactive enough to cleave the stable Si-O bond. researchgate.net

Another effective mechanism relies on the formation of hydrogen bonds. thno.orgnih.gov Sensors can be designed with hydrogen-bond donor groups (e.g., amides, ureas, or phenols) positioned near the fluorophore. The fluoride ion, being a strong hydrogen bond acceptor, interacts with these groups. This interaction perturbs the electronic structure of the sensor molecule, modulating the efficiency of processes like PET or ICT and resulting in a detectable change in fluorescence intensity or wavelength. thno.org While direct examples for 4-(phenylethynyl)thiazole are emerging, the synthesis of related compounds like 2-fluoro-4-(phenylethynyl)thiazole and its interaction with fluoride ions for radiolabeling purposes confirms the suitability of this scaffold for fluoride recognition. nih.gov

The robust and fluorescent nature of the thiazole scaffold makes it well-suited for detecting environmental pollutants.

Heavy Metal Ion Detection: Thiazole derivatives have proven effective as chemosensors for various heavy metal ions, including Fe³⁺, Fe²⁺, Cu²⁺, and Zn²⁺. unl.ptnih.gov The design incorporates chelating sites where the nitrogen and sulfur atoms of the thiazole ring can bind to a metal ion. nih.gov This coordination event disrupts the electronic system of the fluorophore, frequently leading to significant fluorescence quenching. nih.gov For instance, quinoline-based thiazole derivatives have demonstrated a remarkable and selective quenching of their fluorescence upon binding to Fe³⁺, Fe²⁺, and Cu²⁺ ions. nih.gov Similarly, non-symmetrical thiazolothiazoles functionalized with pyridin-2-yl groups can differentiate between Cu²⁺ and Zn²⁺ through distinct spectrophotometric and spectrofluorimetric responses. unl.pt

Aromatic Compound Detection: Luminescent MOFs constructed from thiazole-based linkers are particularly adept at detecting electron-deficient aromatic compounds, such as nitroaromatics like picric acid, which are common industrial pollutants and explosives. scientificarchives.comrhhz.net The sensing mechanism is typically based on fluorescence quenching. The electron-rich thiazole-containing MOF acts as an electron donor. Upon photoexcitation, an electron can be transferred to the electron-deficient nitroaromatic analyte (the guest molecule) that has diffused into the MOF's pores. This PET process provides a non-radiative pathway for the excited state to decay, effectively quenching the MOF's luminescence. scientificarchives.comrhhz.net

Analyte ClassSpecific Analyte ExamplesSensor PlatformPrimary Sensing MechanismObserved Response
AnionsFluoride (F⁻)Silyl-ether protected hydroxythiazolesFluoride-induced Si-O bond cleavageTurn-on fluorescence, Emission shift researchgate.net
Heavy Metal IonsFe³⁺, Fe²⁺, Cu²⁺Quinoline-thiazole derivativesChelation, PETFluorescence quenching nih.gov
Cu²⁺, Zn²⁺Pyridyl-functionalized thiazolothiazolesChelationFluorescence quenching/enhancement, Emission shift unl.pt
Aromatic CompoundsPicric Acid (Nitroaromatics)Thiazole-based LMOFsPET, Resonance Energy Transfer (RET)Fluorescence quenching scientificarchives.comrhhz.net

Mechanistic Insights into Sensing Response (e.g., Fluorescence Quenching, Emission Shifts, Host-Guest Interactions)

The response of 4-(phenylethynyl)thiazole-based sensors is governed by a variety of photophysical and chemical interaction mechanisms upon binding with an analyte.

Fluorescence Quenching: This is a common outcome where the fluorescence intensity of the sensor decreases in the presence of the analyte. Quenching can occur through several pathways:

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the sensor and the analyte. fiveable.me This mechanism is often observed in systems with strong binding, such as the chelation of metal ions or the formation of stable host-guest complexes in MOFs. scientificarchives.comnih.gov A key indicator of static quenching is that the fluorescence lifetime of the remaining free fluorophore molecules is unaffected. rhhz.netfiveable.me

Dynamic Quenching: This results from collisional encounters between the excited-state fluorophore and the analyte (quencher). Each collision deactivates the excited fluorophore, preventing it from emitting a photon. This process is diffusion-controlled and leads to a decrease in both fluorescence intensity and lifetime. fiveable.menumberanalytics.com

Photoinduced Electron Transfer (PET): As described earlier, the transfer of an electron between the excited sensor and the analyte opens a non-radiative de-excitation channel, quenching fluorescence. scientificarchives.comthno.org This is a dominant mechanism for detecting analytes with suitable redox potentials, such as nitroaromatics and certain transition metal ions. scientificarchives.comijnc.ir

Emission Shifts: Analyte binding can alter the polarity of the fluorophore's microenvironment, leading to a shift in the emission wavelength (color of the light). This phenomenon, known as solvatofluorochromism, is particularly pronounced in fluorophores with a significant change in dipole moment upon excitation, such as those exhibiting intramolecular charge transfer (ICT). nih.gov The interaction with an analyte can stabilize or destabilize the excited state, causing a bathochromic (red) or hypsochromic (blue) shift in the emission spectrum.

Host-Guest Interactions: In LMOF-based sensors, the interaction is defined by the relationship between the porous framework (host) and the analyte (guest). The analyte diffuses into the cavities of the MOF and interacts with the thiazole-based linkers through various forces, including electrostatic interactions, hydrogen bonding, or π-π stacking. scientificarchives.com This interaction perturbs the electronic state of the linkers, leading to a measurable change in the framework's luminescence, which is most often quenching. scientificarchives.com

MechanismDescriptionEffect on FluorescenceTypical Analytes
Static QuenchingFormation of a non-fluorescent ground-state complex. fiveable.meIntensity decreases; Lifetime is unchanged. rhhz.netfiveable.meMetal ions, Picric acid nih.govrhhz.net
Dynamic QuenchingCollisional deactivation of the excited state. numberanalytics.comIntensity decreases; Lifetime decreases. numberanalytics.comOxygen, some metal ions
Photoinduced Electron Transfer (PET)Electron transfer between the excited sensor and analyte. scientificarchives.comQuenching ("Turn-off") or Enhancement ("Turn-on"). thno.orgNitroaromatics, Metal ions scientificarchives.comijnc.ir
Intramolecular Charge Transfer (ICT)Analyte interaction alters the energy of the charge-transfer excited state. nih.govEmission wavelength shift (color change). nih.govPolar solvents, Ions
Bond CleavageIrreversible chemical reaction triggered by the analyte.Significant "Turn-on" signal and/or large emission shift. researchgate.netFluoride ion (on silyl ethers) researchgate.net

Conclusion and Future Research Outlook

Synthesis of Key Research Findings and Contributions in 4-(Phenylethynyl)thiazole Chemistry

Research into 4-(phenylethynyl)thiazole and its derivatives has established this scaffold as a versatile building block in both medicinal chemistry and materials science. The core structure, which combines the aromatic, electron-rich thiazole (B1198619) ring with the rigid, linear phenylethynyl group, gives rise to unique electronic and steric properties that have been successfully exploited in various applications.

Key contributions have been prominently noted in the field of drug discovery. Derivatives of 4-(phenylethynyl)thiazole have demonstrated significant potential as therapeutic agents. For instance, certain compounds have been identified as high-affinity ligands for metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), indicating their potential in treating central nervous system disorders. nih.gov The structural motif is also integral to the development of novel antibacterial agents, with specific derivatives showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, the scaffold has been explored for its anticancer and anti-inflammatory properties, highlighting its broad therapeutic relevance. nih.govacs.orgjpionline.org

The synthesis of the 4-(phenylethynyl)thiazole core is most commonly achieved through well-established cross-coupling reactions, particularly the Sonogashira coupling. This method typically involves the reaction of a halogenated thiazole intermediate with phenylacetylene (B144264), catalyzed by palladium and copper complexes. vulcanchem.comresearchgate.net Another foundational method is the Hantzsch thiazole synthesis, which allows for the construction of the thiazole ring itself from α-haloketones and thioamides. jpionline.orgvulcanchem.comimp.kiev.ua These synthetic strategies provide a modular approach to creating a diverse library of substituted derivatives, enabling systematic studies of structure-activity relationships.

The following table summarizes some of the key research findings and applications for derivatives of this compound.

Derivative ClassKey Research Finding/ContributionApplication Area
2-Halo-4-(phenylethynyl)thiazolesExhibit sub-nanomolar affinity for mGluR5 receptors. nih.govNeuroscience, CNS Disorders
Phenylthiazoles with alkynyl moietiesShow potent bactericidal activity against MRSA. nih.govInfectious Diseases
Substituted 4-phenylthiazol-2-aminesDisplay significant anticancer activity against various human cancer cell lines. nih.govjpionline.orgOncology
π-Conjugated polyazomethinesPolymers incorporating the thiazole unit are used in gas sensing applications. researchgate.netMaterials Science, Sensors
Thiazole-based dyesInvestigated for second-order nonlinear optical (NLO) properties. acs.orgMaterials Science, Photonics

Identification of Emerging Research Trends and Methodological Challenges

The chemistry of 4-(phenylethynyl)thiazole is evolving, with several emerging trends pointing toward new areas of application and innovation. A significant trend is the expansion from purely medicinal applications to materials science. Researchers are increasingly exploring the use of these compounds as fundamental units in π-conjugated systems, such as polymers and chromophores. researchgate.netresearchgate.net These materials are being investigated for their potential in electronic and photonic devices, including sensors and materials with nonlinear optical (NLO) properties. researchgate.netacs.org Another emerging area is the development of advanced biological probes and imaging agents, leveraging the structural and photophysical properties of the scaffold. nih.govresearchgate.net

Despite the progress, several methodological challenges persist.

Synthesis Optimization: While the Sonogashira coupling is a powerful tool, it often requires careful optimization of catalysts, ligands, and reaction conditions to achieve high yields and prevent side reactions. vulcanchem.comresearchgate.net The synthesis of the necessary halogenated thiazole precursors can also be complex.

Side Reactions: In some synthetic routes, particularly those starting from propargyl alcohols, undesirable side reactions such as Rupe elimination can occur, which complicates purification and reduces the yield of the desired thiazole product. acs.org

Purification: The purification of derivatives can be challenging due to the structural similarity of reactants, products, and byproducts, often necessitating advanced chromatographic techniques.

Structure-Activity Relationship (SAR) Elucidation: While many derivatives have been synthesized, fully understanding the nuanced relationships between structural modifications and biological or physical properties remains an ongoing challenge. Contradictory data for structurally similar compounds sometimes arise, requiring detailed analysis to resolve.

The table below outlines some of the key challenges and the methodologies being explored to address them.

ChallengeMethodological Approach/Consideration
Catalyst Efficiency in Coupling ReactionsScreening of various palladium and copper catalysts and ligands (e.g., L-proline) to improve yields and reaction conditions. researchgate.netresearchgate.net
Control of Side ReactionsPerforming reactions under solvent-free conditions or careful selection of solvents and temperatures to circumvent issues like Rupe elimination. acs.org
Synthesis of PrecursorsUtilizing alternative methods like zeolite-catalyzed reactions to create key intermediates more efficiently. researchgate.netresearchgate.net
Resolving SAR DiscrepanciesEmploying computational tools and multivariate analysis to differentiate the properties of active and inactive compounds based on molecular descriptors.

Prospective Avenues for Future Scientific Investigation and Potential Technological Advancements

The unique combination of properties inherent in the 4-(phenylethynyl)thiazole structure opens up numerous avenues for future research and technological development. The prospects span from advanced therapeutics to next-generation materials.

In the realm of medicinal chemistry , future work will likely focus on the rational design and optimization of lead compounds.

Targeted Therapeutics: Building on existing findings, there is significant potential to develop highly selective and potent inhibitors for enzymes or modulators for receptors implicated in cancer, neurodegenerative diseases, and inflammatory disorders. vulcanchem.comsciepub.com Crystallography studies of ligand-receptor complexes could guide the design of next-generation drugs with improved efficacy. vulcanchem.com

Antimicrobial Resistance: As antibiotic resistance remains a global health crisis, the 4-(phenylethynyl)thiazole scaffold presents a promising platform for developing new classes of antibiotics effective against multidrug-resistant pathogens like MRSA. nih.gov

In materials science , the prospects are equally promising and diverse.

Advanced Sensors: The π-conjugated system of 4-(phenylethynyl)thiazole makes it an ideal candidate for incorporation into chemosensors. Future research could focus on developing highly sensitive and selective sensors for environmental pollutants, metal ions, or biological analytes like DNA and RNA. researchgate.net

Organic Electronics: There is a significant opportunity to design and synthesize novel polymers and small molecules based on this scaffold for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The rigidity and electronic properties of the core structure are advantageous for achieving high charge carrier mobility and thermal stability. researchgate.netapsmr.org

Nonlinear Optical Materials: The investigation into the NLO properties of these compounds is still in its early stages. Future work could lead to the development of materials for applications in optical communications, data storage, and frequency conversion technologies. acs.org

The convergence of these fields could lead to the development of theranostic agents, where the molecule serves as both a therapeutic and a diagnostic imaging tool, leveraging its biological activity and inherent photophysical properties. The continued exploration of the rich chemistry of 4-(phenylethynyl)thiazole is poised to yield significant scientific and technological advancements.

Q & A

What are the standard synthetic protocols for preparing 4-(phenylethynyl)thiazole derivatives?

Classification: Basic
Methodological Answer:
The synthesis typically involves coupling a bromo-substituted thiazole precursor with phenylacetylene under Sonogashira or Ullmann conditions. For example:

  • Step 1: React 4-bromothiazole derivatives with phenylacetylene using a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide, and a base (e.g., triethylamine) in anhydrous THF at 60–80°C .
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Yields range from 60–85%, depending on substituent steric effects .
  • Key Validation: Confirm structure using 1^1H/13^{13}C NMR (thiazole C-H protons at δ 7.8–8.2 ppm; phenylethynyl protons at δ 2.5–3.0 ppm) and HRMS .

How can reaction conditions be optimized to improve yields of 4-(phenylethynyl)thiazole derivatives?

Classification: Advanced
Methodological Answer:
Optimization variables include:

  • Catalyst System: PdCl₂(PPh₃)₂ with CuI increases coupling efficiency compared to Pd(PPh₃)₄ alone, reducing side products .
  • Solvent: Replace THF with DMF for polar substrates, enhancing solubility and reaction rates (80°C, 12h, 78% yield) .
  • Base Selection: Use DBU instead of Et₃N to stabilize intermediates in sterically hindered systems .
  • Microwave Assistance: Reduce reaction time (2h vs. 24h) with microwave irradiation (100°C), improving yields by 15–20% .

What spectroscopic techniques are critical for characterizing 4-(phenylethynyl)thiazole compounds?

Classification: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR identifies thiazole protons (δ 7.5–8.5 ppm) and phenylethynyl protons (δ 2.8–3.2 ppm).
    • 13^{13}C NMR confirms the thiazole ring carbons (C-2 at δ 165–170 ppm; C-4 at δ 120–125 ppm) and alkyne carbons (δ 80–90 ppm) .
  • IR Spectroscopy: Detect C≡C stretch (~2100 cm⁻¹) and C-S bond (~680 cm⁻¹) .
  • Mass Spectrometry: HRMS (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₈N₂S: 215.0452) .

How do structural modifications (e.g., substituent variations) influence biological activity?

Classification: Advanced
Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Fluorine at the phenyl ring (4-fluoro derivative) enhances antibacterial activity (MIC = 2 µg/mL vs. S. aureus) by increasing electrophilicity and membrane penetration .
  • Steric Effects: Bulky substituents (e.g., 4-bromophenyl) reduce activity due to hindered target binding (e.g., 50% inhibition at 50 µM vs. 10 µM for 4-methyl derivatives) .
  • Alkyne Position: 4-(phenylethynyl) substitution shows higher anticancer activity (IC₅₀ = 1.2 µM) than 5-position analogs (IC₅₀ = 8.7 µM) due to improved DNA intercalation .

What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Classification: Advanced
Methodological Answer:

  • Re-evaluate Docking Parameters: Adjust protonation states (e.g., thiazole nitrogen at pH 7.4) and solvation models (explicit vs. implicit) to better match experimental conditions .
  • Validate with Mutagenesis: If a compound predicted to bind kinase X shows no activity, test kinase X mutants (e.g., ATP-binding site mutations) to confirm false-positive docking .
  • Assess Physicochemical Properties: Low experimental activity despite high docking scores may stem from poor solubility (logP >5) or metabolic instability (CYP450 screening) .

What computational methods predict binding affinity of 4-(phenylethynyl)thiazole derivatives?

Classification: Advanced
Methodological Answer:

  • Molecular Docking (AutoDock Vina): Use crystal structures (e.g., PDB: 3ERT for estrogen receptors) to simulate binding poses. Energy scores < -7.0 kcal/mol correlate with sub-µM activity .
  • Molecular Dynamics (MD): Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD <2 Å over the trajectory indicates stable target engagement .
  • QSAR Models: Develop 2D-QSAR using descriptors like polar surface area (PSA <90 Ų predicts blood-brain barrier penetration) .

How to design experiments for pharmacokinetic evaluation of 4-(phenylethynyl)thiazole compounds?

Classification: Advanced
Methodological Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat, 1 mg/mL) and measure half-life (t₁/₂ >60 min suggests suitability for oral dosing) .
  • Permeability: Use Caco-2 cell monolayers; apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicates good intestinal absorption .
  • Plasma Protein Binding: Equilibrium dialysis (4% HSA, 37°C); >90% binding may limit free drug availability .

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